8-[(4-Chlorophenyl)sulfanylmethyl]quinoline
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Overview
Description
8-[(4-Chlorophenyl)sulfanylmethyl]quinoline is a chemical compound with the molecular formula C16H12ClNS and a molecular weight of 285.8 g/mol. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Chlorophenyl)sulfanylmethyl]quinoline typically involves the reaction of 4-chlorobenzyl chloride with 8-mercaptoquinoline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
8-[(4-Chlorophenyl)sulfanylmethyl]quinoline undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
8-[(4-Chlorophenyl)sulfanylmethyl]quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and for its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-[(4-Chlorophenyl)sulfanylmethyl]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
4-Chlorophenyl sulfide: A related compound with similar chemical properties.
8-Mercaptoquinoline: A precursor used in the synthesis of 8-[(4-Chlorophenyl)sulfanylmethyl]quinoline.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenylsulfanyl group enhances its ability to interact with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
8-[(4-chlorophenyl)sulfanylmethyl]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNS/c17-14-6-8-15(9-7-14)19-11-13-4-1-3-12-5-2-10-18-16(12)13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAAOYKBUHIWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CSC3=CC=C(C=C3)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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